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Compound of Interest

Compound Name: 2-Ethoxy-5-nitroaniline

Cat. No.: B094399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and interpretation for 2-
ethoxy-5-nitroaniline. Due to the limited availability of direct experimental spectra for this

specific compound in public databases, this guide leverages data from the close structural

analog, 2-methoxy-5-nitroaniline, and established principles of spectroscopic interpretation to

present a comprehensive analysis. The information herein serves as a robust reference for

researchers and professionals involved in the characterization of similar small molecules.

Chemical Structure and Properties
2-Ethoxy-5-nitroaniline is an aromatic compound with the chemical formula C₈H₁₀N₂O₃ and a

molecular weight of 182.18 g/mol .[1][2] Its structure features a benzene ring substituted with

an ethoxy group, a nitro group, and an amino group. These functional groups are key to its

chemical reactivity and are the primary focus of spectroscopic analysis.

Molecular Structure:

Caption: Chemical structure of 2-Ethoxy-5-nitroaniline.

Spectral Data Summary
The following tables summarize the expected spectral data for 2-ethoxy-5-nitroaniline based

on analysis of its functional groups and comparison with analogous compounds.
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H Ar-H (H-6)

~7.6 - 7.7 dd 1H Ar-H (H-4)

~6.8 - 6.9 d 1H Ar-H (H-3)

~4.8 - 5.0 br s 2H -NH₂

~4.1 - 4.2 q 2H -O-CH₂-CH₃

~1.4 - 1.5 t 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~150 - 152 C-2 (C-O)

~141 - 143 C-5 (C-NO₂)

~136 - 138 C-1 (C-NH₂)

~120 - 122 C-4

~115 - 117 C-6

~108 - 110 C-3

~64 - 66 -O-CH₂-CH₃

~14 - 16 -O-CH₂-CH₃

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)

3300 - 3400 Medium, Sharp N-H stretch (symmetric)

2850 - 3000 Medium C-H stretch (aliphatic)

1580 - 1620 Strong N-H bend

1500 - 1550 Strong NO₂ stretch (asymmetric)

1330 - 1370 Strong NO₂ stretch (symmetric)

1200 - 1250 Strong C-O-C stretch (asymmetric)

1020 - 1075 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

182 [M]⁺ (Molecular Ion)

153 [M - C₂H₅]⁺

136 [M - NO₂]⁺

108 [M - NO₂ - C₂H₄]⁺

Table 5: Predicted UV-Vis Spectral Data

λmax (nm) Solvent Interpretation

~230 - 240 Ethanol π → π* transition

~380 - 410 Ethanol
n → π* transition (charge

transfer)

Spectral Interpretation
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The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and

ethoxy protons. The aromatic region will display three signals corresponding to the three

protons on the benzene ring. The electron-withdrawing nitro group and electron-donating amino

and ethoxy groups will cause these signals to appear in the downfield region. The protons of

the amino group are expected to produce a broad singlet. The ethoxy group will be

characterized by a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃)

protons, a classic ethyl split pattern.

The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the six

aromatic carbons and the two carbons of the ethoxy group. The carbons directly attached to

the electronegative oxygen, nitrogen, and nitro groups (C-1, C-2, and C-5) are expected to be

the most downfield. The chemical shifts of the aliphatic carbons of the ethoxy group will appear

in the upfield region.

The infrared spectrum will be dominated by absorptions from the key functional groups. Two

sharp peaks in the 3300-3500 cm⁻¹ region are characteristic of the symmetric and asymmetric

stretching vibrations of the primary amine (-NH₂). Strong absorptions corresponding to the

asymmetric and symmetric stretching of the nitro (-NO₂) group are expected around 1500-1550

cm⁻¹ and 1330-1370 cm⁻¹, respectively. The presence of the ethoxy group will be confirmed by

C-O-C stretching bands.

The mass spectrum should exhibit a molecular ion peak at an m/z of 182, corresponding to the

molecular weight of 2-ethoxy-5-nitroaniline. Common fragmentation patterns would include

the loss of the ethyl group ([M - 29]), the nitro group ([M - 46]), and subsequent fragmentations

of the aromatic ring.

The UV-Visible spectrum is expected to show two main absorption bands. A higher energy

band in the UV region (around 230-240 nm) can be attributed to π → π* transitions within the

aromatic system. A lower energy band in the visible region (around 380-410 nm) is

characteristic of n → π* transitions, often referred to as a charge-transfer band, which is

common in nitroaniline derivatives and is responsible for their color.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for 2-
ethoxy-5-nitroaniline.
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Sample Preparation:

Weigh approximately 10-20 mg of 2-ethoxy-5-nitroaniline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Spectrometer: 300 MHz or higher (e.g., Bruker AM-300).

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-ethoxy-5-nitroaniline with approximately 100 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation:

Spectrometer: FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).

Data Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty sample compartment before running the

sample.

Sample Preparation:

Prepare a dilute solution of 2-ethoxy-5-nitroaniline in a volatile organic solvent (e.g.,

methanol or acetonitrile).

Instrumentation:

Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Sample Preparation:

Prepare a stock solution of 2-ethoxy-5-nitroaniline of a known concentration in a UV-

grade solvent (e.g., ethanol or methanol).

Prepare a series of dilutions to find an optimal concentration that gives an absorbance

reading between 0.1 and 1.0.

Instrumentation:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record the spectrum over a wavelength range of 200-800 nm.

Use the pure solvent as a blank.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b094399?utm_src=pdf-body
https://www.benchchem.com/product/b094399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

2-ethoxy-5-nitroaniline.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Sample

NMR FT-IRMS UV-Vis

Structural ElucidationPurity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2-ethoxy-5-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b094399#2-ethoxy-5-nitroaniline-spectral-data-and-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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